HP-228 is classified as a melanocortin peptide, primarily recognized for its role as an agonist of the melanocortin-3 receptor. Its chemical structure is characterized by the sequence Ac-Norleucine-Gln-His-(D)Phenylalanine-Arginine-(D)Tryptophan-Glycine-Amide. The compound is synthesized through solid-phase peptide synthesis techniques, which are commonly employed in peptide chemistry for producing various peptide sequences .
The synthesis of HP-228 involves solid-phase peptide synthesis, a method that allows for the sequential assembly of amino acids on a solid support. The process includes several key steps:
HP-228 consists of seven amino acids, which contribute to its unique properties and biological activity. The molecular formula is C₄₇H₆₅N₁₅O₉, with a molecular weight of approximately 1,015.09 g/mol. Its structure features several important functional groups that facilitate interactions with biological targets:
The structural details can be represented by its InChI code: InChI=1S/C47H65N15O9/c1-3-4-14-33(57-27(2)63)42(67)59-35(17-18-39(48)64)44(69)62-38(22-30-24-52-26-56-30)46(71)60-36(20-28-11-6-5-7-12-28)45(70)58-34(16-10-19-53-47(50)51)43(68)61-37(41(66)55-25-40(49)65)21-29-23-54-32-15-9-8-13-31(29)32/h5-9,11-13,15,23-24,26,33-38,54H,3-4,10,14,16-22,25H2,1-2H3,(H2,48,64)(H2,49,65)(H,52,56)(H,55,66)(H,57,63)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,50,51,53)/t33-,34-,35-,36+,37+,38-/m0/s1 .
HP-228 primarily undergoes reactions typical of peptides:
The compound does not typically participate in oxidation or reduction reactions due to its stable peptide nature. Common reagents used in its synthesis include:
HP-228 exerts its biological effects primarily through the inhibition of nitric oxide synthase induction. This enzyme is crucial for producing nitric oxide—a signaling molecule involved in various physiological processes including vasodilation and immune response modulation. By inhibiting this enzyme:
Research indicates that HP-228's mechanism may involve specific interactions with melanocortin receptors that modulate signaling pathways related to inflammation and immune responses.
HP-228 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's usability in biological applications and therapeutic contexts.
HP-228 has several significant applications across various fields:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 261380-41-0
CAS No.: 3446-35-3
CAS No.: 88048-09-3